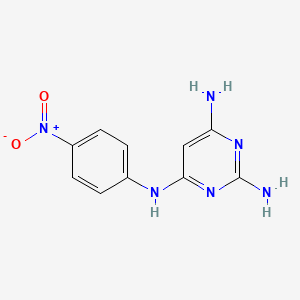
Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethyl(phenylmethyl)amino)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethyl(phenylmethyl)amino)phenyl)- is a complex organic compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethyl(phenylmethyl)amino)phenyl)- typically involves multiple steps, starting with the preparation of the azo compound. The process generally includes the following steps:
Diazotization: The starting material, 2-bromo-4,6-dinitroaniline, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-(ethyl(phenylmethyl)amino)phenyl)acetamide under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethyl(phenylmethyl)amino)phenyl)- can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.
Major Products
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethyl(phenylmethyl)amino)phenyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of dyes and pigments due to its azo group, which imparts vibrant colors.
Wirkmechanismus
The mechanism of action of Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethyl(phenylmethyl)amino)phenyl)- involves its interaction with specific molecular targets and pathways. The compound’s azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The nitro groups can also participate in redox reactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethyl(phenylmethyl)amino)phenyl)-
- Ethanol, 2-(2-((4-((2-bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)ethoxy)-, acetate (ester)
- 2-(2-((4-((2-bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)ethoxy)ethanol
Uniqueness
Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethyl(phenylmethyl)amino)phenyl)- is unique due to its specific combination of functional groups, including the azo group, bromine atom, and nitro groups
Eigenschaften
CAS-Nummer |
51897-37-1 |
|---|---|
Molekularformel |
C23H21BrN6O5 |
Molekulargewicht |
541.4 g/mol |
IUPAC-Name |
N-[5-[benzyl(ethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C23H21BrN6O5/c1-3-28(14-16-7-5-4-6-8-16)17-9-10-20(21(12-17)25-15(2)31)26-27-23-19(24)11-18(29(32)33)13-22(23)30(34)35/h4-13H,3,14H2,1-2H3,(H,25,31) |
InChI-Schlüssel |
BCAVXGJDJDUFEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


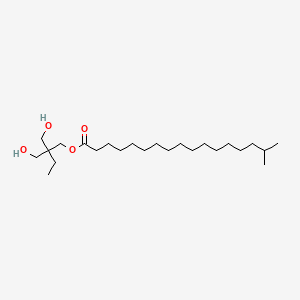



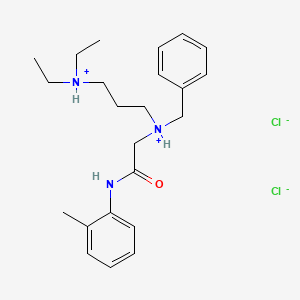


![Diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate](/img/structure/B13758440.png)
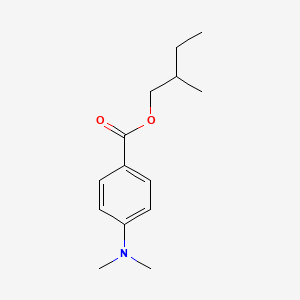
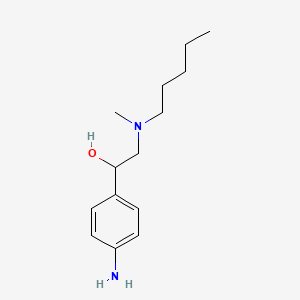

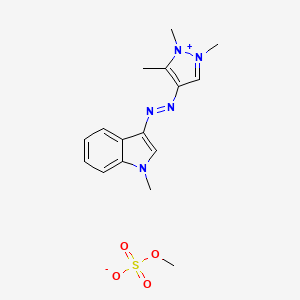
![N-[2-Chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]-4,4-dimethyl-3-oxovaleramide](/img/structure/B13758462.png)
